molecular formula C7H11NO2 B038886 Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate CAS No. 121743-23-5

Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate

Cat. No. B038886
M. Wt: 141.17 g/mol
InChI Key: UQTWITUUILHZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate (MTPC) is a chemical compound that has been used in scientific research for its potential to act as a neuroprotective agent. MTPC is a member of the pyridine family and is a derivative of niacin. The compound has been shown to have potential therapeutic applications in various neurological disorders, including Parkinson's disease.

Mechanism Of Action

Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate's mechanism of action is not fully understood, but it is believed to act through various pathways in the brain, including the inhibition of oxidative stress and inflammation. The compound has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular defense mechanisms.

Biochemical And Physiological Effects

Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate has been shown to have various biochemical and physiological effects in the brain. The compound has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of neurological disorders. Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate has also been shown to increase the levels of various neurotransmitters in the brain, including dopamine and serotonin.

Advantages And Limitations For Lab Experiments

Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is readily available. Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate has also been shown to have low toxicity and is well tolerated in animal models. However, there are also limitations to the use of Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate in lab experiments. The compound has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further research is needed to fully understand Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate's mechanism of action and its potential therapeutic applications in neurological disorders. Future studies may also investigate the use of Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate in combination with other neuroprotective agents to enhance its efficacy.

Synthesis Methods

Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate can be synthesized through a multi-step process involving the reaction of niacin with various reagents. The most common method involves the reaction of niacin with ethyl chloroformate to form ethyl niacinate, which is then reacted with sodium borohydride to form Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate.

Scientific Research Applications

Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. The compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

CAS RN

121743-23-5

Product Name

Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl 1,2,3,6-tetrahydropyridine-3-carboxylate

InChI

InChI=1S/C7H11NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-3,6,8H,4-5H2,1H3

InChI Key

UQTWITUUILHZFF-UHFFFAOYSA-N

SMILES

COC(=O)C1CNCC=C1

Canonical SMILES

COC(=O)C1CNCC=C1

synonyms

3-Pyridinecarboxylicacid,1,2,3,6-tetrahydro-,methylester(9CI)

Origin of Product

United States

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